3-(4-Methoxyphenyl)propanimidamide
Description
3-(4-Methoxyphenyl)propanimidamide is a propanimidamide derivative characterized by a 4-methoxyphenyl substituent attached to the propane backbone. Propanimidamides are amidine-containing compounds with the general structure H₂N-C(=NH)-CH₂-CH₂-R, where R represents a variable substituent.
Properties
IUPAC Name |
3-(4-methoxyphenyl)propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEITJYEYSHRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)propanimidamide typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine under controlled conditions. One common method includes the use of reductive amination, where 4-methoxybenzaldehyde is reacted with propanamide in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of 3-(4-Methoxyphenyl)propanimidamide may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The imidamide group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)propanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)propanimidamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and pathways critical for cancer cell proliferation. The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Inferred molecular weight based on structural similarity.
Pharmacological Activity
- Famotidine : A histamine H₂-receptor antagonist used to inhibit gastric acid secretion. Its bioactivity stems from the thiazole and sulfonamide groups, which enhance binding to H₂ receptors .
- N'-hydroxy-3-[(4-methoxyphenyl)methoxy]propanimidamide: No direct activity data is provided, but the benzyl ether linkage may influence metabolic stability compared to direct aryl attachments .
- 3-(3-Methylphenoxy)propanimidamide: Structural analogs with phenoxy groups often exhibit varied receptor interactions, though specific data is unavailable .
- However, its lack of sulfonamide/thiazole moieties (unlike Famotidine) suggests divergent pharmacological targets.
Key Differentiators
Famotidine’s thiazole and sulfonamide groups confer polarity and specificity for H₂ receptors, unlike simpler aryl-propanimidamides. Ether-linked derivatives (e.g., ) may exhibit altered pharmacokinetics due to hydrolytic susceptibility.
Bioactivity: Famotidine’s clinical efficacy is well-documented, whereas other propanimidamides in the evidence lack explicit activity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
